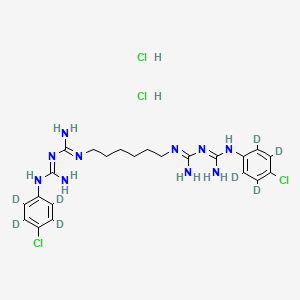

![molecular formula C16H22ClN3O B3025792 2-[[4-[(7-Chloro-4-quinolinyl)amino]pentyl]amino]-ethan-1,1,2,2-d4-ol CAS No. 1854126-47-8](/img/structure/B3025792.png)

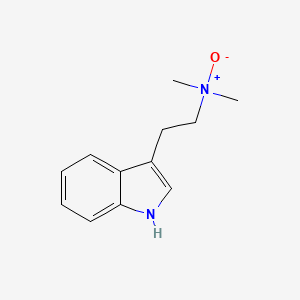

2-[[4-[(7-Chloro-4-quinolinyl)amino]pentyl]amino]-ethan-1,1,2,2-d4-ol

説明

The compound “2-[[4-[(7-Chloro-4-quinolinyl)amino]pentyl]amino]-ethan-1,1,2,2-d4-ol” is also known as Hydroxychloroquine Sulfate . It is a salt of hydroxychloroquine (HCQ, Plaquenil), a 4-aminoquinoline based antiviral drug .

Molecular Structure Analysis

The empirical formula of this compound is C18H26ClN3O·H2SO4 . The molecular weight is 433.95 . The SMILES string is OS(O)(=O)=O.CCN(CCO)CCCC©Nc1ccnc2cc(Cl)ccc12 .Physical And Chemical Properties Analysis

The compound is a solid and its color is off-white . It is soluble in water . The melting point is between 238-241°C .科学的研究の応用

Antimalarial Activity

Hydroxychloroquine (HCQ) is a derivative of chloroquine and has been widely used as an antimalarial drug. It effectively inhibits the growth of Plasmodium species, the parasites responsible for malaria. Its mechanism of action involves interfering with heme polymerization within the parasite’s food vacuole, leading to parasite death .

Autoimmune Diseases

Rheumatoid Arthritis (RA): HCQ is commonly prescribed for patients with rheumatoid arthritis. It exhibits immunomodulatory effects by suppressing pro-inflammatory cytokines and inhibiting antigen presentation. By reducing immune activation, it helps manage RA symptoms and prevents joint damage .

Systemic Lupus Erythematosus (SLE): SLE patients benefit from HCQ due to its anti-inflammatory properties. It reduces skin rashes, joint pain, and fatigue. Additionally, HCQ may prevent lupus flares and protect against organ damage .

COVID-19 Research

During the COVID-19 pandemic, HCQ gained attention as a potential treatment. However, subsequent studies yielded conflicting results. While some trials showed no significant benefit, others suggested a mild reduction in viral load. The exact role of HCQ in COVID-19 remains uncertain .

Antiviral Properties

Beyond malaria and COVID-19, HCQ exhibits antiviral activity against other viruses, including HIV, Zika, and chikungunya. It interferes with viral entry and replication, making it a subject of ongoing research .

Cancer Treatment

Autophagy Modulation: HCQ’s ability to inhibit autophagy—a cellular process—has sparked interest in cancer therapy. Combining HCQ with chemotherapy enhances tumor cell death by disrupting autophagic recycling pathways .

Immune Modulation: HCQ may enhance the immune response against cancer cells. Researchers explore its potential as an adjuvant therapy in various malignancies .

Cardiovascular Disease

Antithrombotic Effects: HCQ has antithrombotic properties, potentially reducing the risk of blood clots. It may find applications in preventing cardiovascular events .

Anti-Inflammatory Effects: Inflammation plays a role in cardiovascular diseases. HCQ’s anti-inflammatory actions could be beneficial in conditions like atherosclerosis and vasculitis .

These applications highlight the versatility of hydroxychloroquine sulfate. However, it’s essential to consider safety, dosage, and potential side effects in each context. Researchers continue to explore its multifaceted properties, aiming to unlock new therapeutic avenues. Always consult healthcare professionals before using any medication or compound for specific conditions .

作用機序

Target of Action

The primary targets of 2-[[4-[(7-Chloro-4-quinolinyl)amino]pentyl]amino]-ethan-1,1,2,2-d4-ol are toll-like receptors (TLRs) , specifically TLR7 and TLR9. These receptors play crucial roles in the immune system by recognizing pathogen-associated molecular patterns (PAMPs) and initiating immune responses .

Mode of Action

This compound interacts with TLR7 and TLR9, inhibiting their ability to recognize and respond to PAMPs. This inhibition leads to a reduction in the production of pro-inflammatory cytokines and interferons, which are critical in the immune response . By dampening these signals, the compound exerts its immunosuppressive and anti-inflammatory effects.

Biochemical Pathways

The inhibition of TLR7 and TLR9 affects several downstream pathways, including the NF-κB pathway and the IRF pathway . These pathways are responsible for the transcription of genes involved in inflammation and immune responses. The suppression of these pathways results in decreased expression of inflammatory cytokines such as TNF-α, IL-6, and IL-1β .

Pharmacokinetics

The compound exhibits the following ADME (Absorption, Distribution, Metabolism, and Excretion) properties:

特性

IUPAC Name |

2-[4-[(7-chloroquinolin-4-yl)amino]pentylamino]-1,1,2,2-tetradeuterioethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClN3O/c1-12(3-2-7-18-9-10-21)20-15-6-8-19-16-11-13(17)4-5-14(15)16/h4-6,8,11-12,18,21H,2-3,7,9-10H2,1H3,(H,19,20)/i9D2,10D2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFICNUNWUREFDP-YQUBHJMPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCNCCO)NC1=C2C=CC(=CC2=NC=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)NCCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.84 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[[4-[(7-Chloro-4-quinolinyl)amino]pentyl]amino]-ethan-1,1,2,2-d4-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-heptyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol](/img/structure/B3025717.png)

![8-(Phenethyl-d5)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B3025718.png)

![N-[1-(1-oxopropyl)-4-piperidinyl]-N-phenyl-propanamide](/img/structure/B3025720.png)

![N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octadecanamide](/img/structure/B3025721.png)

![2,5-dihydro-5-(5-hydroxypentyl)-2-(1-methyl-1-phenylethyl)-1H-pyrido[4,3-b]indol-1-one](/img/structure/B3025723.png)

![1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-ol, acetate ester](/img/structure/B3025726.png)

![N-(28-oxo-1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-yl)-glycine](/img/structure/B3025731.png)

![1'H-Lupa-2,20(29)-dieno[3,2-b]indol-28-oic acid](/img/structure/B3025732.png)